Hexamethylacetone

Overview

Description

Mechanism of Action

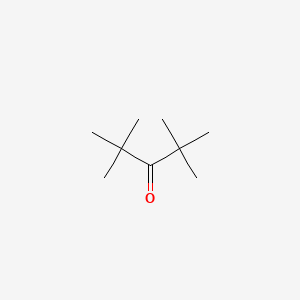

Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a chemical compound with the formula C9H18O . It is used as a solvent and reagent in organic synthesis . This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used in organic synthesis, suggesting that it interacts with various organic compounds to facilitate chemical reactions .

Mode of Action

It is known to be used as a reagent in organic synthesis, indicating that it participates in chemical reactions to form new compounds .

Biochemical Pathways

As a reagent in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

As a chemical compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent in organic synthesis, it contributes to the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, among others .

Preparation Methods

Hexamethylacetone can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .

In industrial settings, this compound is produced by the oxidation of di-tert-butyl ketone. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Hexamethylacetone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are carboxylic acids, alcohols, and substituted ketones .

Scientific Research Applications

Solvent Applications

Hexamethylacetone is recognized for its role as a solvent in various chemical reactions and processes. It is particularly valued in the following areas:

- Organic Synthesis : Due to its low polarity and high volatility, this compound serves as an effective solvent for organic reactions. It has been utilized in the synthesis of complex organic molecules where traditional solvents may not be suitable .

- Liquid-Liquid Extraction : The compound's ability to dissolve a wide range of organic compounds makes it a candidate for liquid-liquid extraction processes. It can effectively separate desired products from reaction mixtures or natural sources .

- Coatings Industry : this compound is employed in the formulation of coatings, where it helps improve the solubility of resins and other components, enhancing the overall performance of the coating .

Catalytic Applications

This compound has been investigated for its role as a ligand in catalytic processes:

- Catalyst Stabilization : Research has demonstrated that this compound can stabilize metal catalysts by acting as a chelating agent. This stabilization enhances the reactivity and selectivity of catalysts used in various organic transformations .

- Reactivity Studies : Studies have shown that when combined with lithium alkyls, this compound can influence reaction pathways, leading to different products than those obtained with less sterically demanding ligands. This property is significant for developing new catalytic systems .

Research in Chemical Reactions

This compound is frequently used in academic research to explore reaction mechanisms and develop new synthetic methodologies:

- Mechanistic Studies : The compound has been used in mechanistic studies involving rearrangements and other transformations. For instance, its interaction with strong acids has been studied to understand its behavior under acidic conditions .

- Synthesis of Complex Ligands : Researchers have synthesized novel ligands using this compound as a precursor, demonstrating its versatility in generating new materials for various applications .

Environmental Applications

The environmental impact of solvents like this compound is an area of growing interest:

- Green Chemistry Initiatives : this compound has been evaluated as a potential replacement for more hazardous solvents in chemical processes. Its use aligns with green chemistry principles aimed at reducing the environmental footprint of chemical manufacturing .

Data Summary

The following table summarizes key properties and applications of this compound:

| Property/Aspect | Description |

|---|---|

| Chemical Formula | C₈H₁₈O |

| Boiling Point | 164 °C |

| Density | 0.81 g/cm³ |

| Solvent Applications | Organic synthesis, liquid-liquid extraction |

| Catalytic Role | Stabilizes metal catalysts; influences reaction pathways |

| Environmental Impact | Potential green solvent alternative |

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Azo Compounds : A study demonstrated the use of this compound in synthesizing azo compounds through diazotization reactions, showcasing its utility in organic synthesis .

- Catalytic Reactions : In a recent investigation, researchers utilized this compound to stabilize catalysts for nitrene transfer reactions, resulting in improved yields and selectivity compared to traditional ligands .

- Green Solvent Evaluation : A comparative analysis assessed this compound's performance against conventional solvents like toluene and hexane, highlighting its lower toxicity and favorable solubility properties for various applications .

Comparison with Similar Compounds

Hexamethylacetone can be compared with other similar compounds such as acetone and di-tert-butyl ketone:

Di-tert-butyl ketone: This compound is structurally similar to this compound but lacks the additional methyl groups, making it less sterically hindered and more reactive in certain chemical reactions.

This compound’s unique structure, with its multiple methyl groups, provides it with distinct chemical properties and reactivity compared to these similar compounds.

Biological Activity

Hexamethylacetone, also known as 2,4,4-trimethyl-2-pentanone, is a ketone with significant biological activity and applications in various fields, including organic synthesis and catalysis. This article delves into its biological properties, synthesis, and applications based on diverse research findings.

This compound is characterized by its unique structure, which contributes to its reactivity and biological activity. The chemical formula is , and it features a central carbonyl group flanked by three methyl groups on one side and two additional methyl groups on the other. This structural arrangement influences its interactions with biological systems and its utility as a reagent in organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents . The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in specific cancer cells, making it a candidate for further exploration in cancer therapy . The compound's ability to trigger programmed cell death may be attributed to its interaction with cellular signaling pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A case study involving neurodegenerative disease models indicated that the compound could mitigate oxidative stress and inflammation in neuronal cells . These findings open avenues for research into its potential role in treating neurodegenerative disorders.

Synthesis and Applications

This compound serves as a versatile building block in organic synthesis. It can be employed in the preparation of various pharmaceuticals and agrochemicals due to its reactivity . Additionally, it acts as a solvent and reagent in chemical reactions, particularly in the synthesis of complex organic molecules.

Table: Synthesis Pathways of this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | n-Propyl chloride + this compound | Reflux | Moderate |

| Oxidation | 2-Pentanone + methyl iodide | Basic conditions | High |

Case Studies

- Antimicrobial Activity : A study tested this compound against Staphylococcus aureus and Escherichia coli, observing significant inhibition zones compared to control samples .

- Cytotoxicity : In assays using human breast cancer cell lines (MCF-7), this compound showed a dose-dependent decrease in cell viability, indicating potential for therapeutic applications .

- Neuroprotection : In a model of Alzheimer's disease, this compound reduced markers of oxidative stress and inflammation in neuronal cultures, suggesting protective effects against neurodegeneration .

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Mechanism of Action : The compound's interaction with cellular membranes has been elucidated through spectroscopic techniques, revealing how it alters membrane fluidity and permeability.

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for drug development .

Properties

IUPAC Name |

2,2,4,4-tetramethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQGEWJEWJMQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061154 | |

| Record name | Di-tert-butyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-24-7 | |

| Record name | Di-tert-butyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexamethylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW4P959GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of solvent and temperature on the electron spin resonance (ESR) spectrum of the hexamethylacetone-sodium ion-quartet?

A1: Research indicates that both solvent and temperature can significantly influence the sodium coupling constant observed in the ESR spectrum of the this compound-sodium ion-quartet []. Studies using tetrahydrofuran, methyltetrahydrofuran, and their mixtures revealed that the sodium coupling constant varies with solvent composition, suggesting an equilibrium between radicals with differing solvent sheaths. Additionally, decreasing the temperature led to an increase in the sodium coupling constant, potentially due to structural changes within the solvent sheath and a decrease in populated vibrational levels [].

Q2: How does this compound react with lithium diethylamide?

A2: this compound, similar to benzophenone, undergoes a three-step reaction with lithium diethylamide. This reaction sequence is initiated by a redox process and ultimately results in the formation of a stable aldol adduct [].

Q3: Can you elaborate on the role of this compound in the Barbier synthesis and its connection to radical pathways?

A3: Research suggests that the Barbier synthesis, contrary to the conventional understanding, may not always rely on the formation of an organometallic compound in situ []. In specific cases, a radical pathway dominates. This pathway involves the reaction of a halogenated derivative with lithium, generating an anion radical. This radical can then be directly intercepted by a ketone, such as this compound, or its corresponding ketyl radical on the metal surface, even before a Grignard reagent can form []. This mechanism is prominently observed in reactions involving 1-bromoadamantane and this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.